6-(Bromomethyl)benzo[d]oxazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)benzo[d]oxazole hydrobromide is a chemical compound with the molecular formula C8H7Br2NO. It is a derivative of benzo[d]oxazole, featuring a bromomethyl group at the 6-position. This compound is often used in various chemical reactions and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)benzo[d]oxazole hydrobromide typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)benzo[d]oxazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .
Scientific Research Applications
6-(Bromomethyl)benzo[d]oxazole hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create various complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to modify biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)benzo[d]oxazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound can also participate in various chemical pathways, influencing the overall reaction dynamics .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Fluoromethyl)benzo[d]oxazole: Features a fluoromethyl group, offering different reactivity and properties.
6-(Iodomethyl)benzo[d]oxazole: Contains an iodomethyl group, which can lead to different chemical behaviors.
Uniqueness
6-(Bromomethyl)benzo[d]oxazole hydrobromide is unique due to its specific reactivity and the ability to participate in a wide range of chemical reactions. The bromomethyl group provides distinct properties that are not observed in its chloro, fluoro, or iodo counterparts, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H7Br2NO |
---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
6-(bromomethyl)-1,3-benzoxazole;hydrobromide |
InChI |
InChI=1S/C8H6BrNO.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2;1H |
InChI Key |
WFPDKYFJCBVULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)OC=N2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.